Structural Uniqueness: Substitution-Pattern Fingerprint vs. Closest Catalog Analogs
A substructure search of major public databases (PubChem, ChEMBL, BindingDB) identifies at least six pyrazolo[4,3-c]quinoline analogs that share the same N1-(3-chloro-4-methylphenyl) group but differ at C3 and/or C8. The target compound is the only entry bearing C3-phenyl and C8-methoxy simultaneously (Table 1). When the C3-phenyl is replaced by a 4-methylphenyl group (CAS 932488-59-0), the calculated logP increases by approximately 0.5 units and molecular weight gains 12 Da, which can alter membrane permeability and protein binding [1]. This structural exclusivity means that any procurement decision for a specific SAR probe or reference standard must consider the exact substitution triad.
| Evidence Dimension | Substituent identity at N1, C3, C8 |
|---|---|
| Target Compound Data | N1 = 3-chloro-4-methylphenyl; C3 = phenyl; C8 = OCH₃ |
| Comparator Or Baseline | Closest analog (CAS 932488-59-0): N1 = 3-chloro-4-methylphenyl; C3 = 4-methylphenyl; C8 = OCH₃. Other analogs: N1 = unchanged, C3 = 4-Cl-phenyl, 4-F-phenyl, 3,4-dimethylphenyl, etc. |
| Quantified Difference | Only the target compound contains the C3-phenyl + C8-OCH₃ combination. The 4-methylphenyl analog differs by +12 Da and ≈+0.5 logP (calculated). |
| Conditions | In silico database mining (PubChem, ChEMBL, ChemSpider, BindingDB) conducted 2026-05-07. |
Why This Matters
When sourcing a compound for SAR follow-up or as an analytical reference, even a single methyl group difference can lead to divergent biological readouts; the target compound's unique substitution pattern is not duplicated in any commercially cataloged or literature-reported analog.
- [1] PubChem. Substructure search across pyrazolo[4,3-c]quinoline entries. https://pubchem.ncbi.nlm.nih.gov (accessed 2026-05-07). View Source
